[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol
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Overview
Description
[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol is a complex organic compound with a unique structure that includes a dioxolane ring and a long nonadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of specific catalysts such as 9-epiquininurea . This method allows for high yield and stereoselectivity at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Possible applications in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of [(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol involves its interaction with biological membranes. The long nonadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane .
Comparison with Similar Compounds
Similar Compounds
[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: This compound shares a similar dioxolane ring structure but differs in its side chains and functional groups.
Quinine: An alkaloid with a similar dioxolane ring but different pharmacological properties.
Uniqueness
[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol is unique due to its long nonadecyl chain, which imparts distinct amphiphilic properties, making it suitable for applications in membrane studies and surfactant production.
Properties
CAS No. |
918867-17-1 |
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Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C25H50O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(22-26)28-25(2,3)27-23/h23-24,26H,4-22H2,1-3H3/t23-,24+/m1/s1 |
InChI Key |
SXNAXXFHOWMCEW-RPWUZVMVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1C(OC(O1)(C)C)CO |
Origin of Product |
United States |
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